
Dirubidium tellurium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirubidium tellurium trioxide (Rb2TeO3) is a compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the tellurite family, which includes a variety of other tellurium-containing compounds. Dirubidium tellurium trioxide is of particular interest due to its potential applications in various fields, including materials science and biomedicine.
Mécanisme D'action
The mechanism of action of dirubidium tellurium trioxide is not fully understood. However, studies have suggested that this compound may exert its effects by inducing oxidative stress and disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
Dirubidium tellurium trioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of a variety of bacterial and fungal species. Additionally, dirubidium tellurium trioxide has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dirubidium tellurium trioxide in laboratory experiments is its unique properties, which make it a promising candidate for use in a variety of applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on dirubidium tellurium trioxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in biomedicine. Finally, the development of new applications for dirubidium tellurium trioxide in materials science and other fields is an area of ongoing research.
Méthodes De Synthèse
Dirubidium tellurium trioxide can be synthesized using a variety of methods, including solid-state reactions and solution-based methods. One commonly used method involves mixing rubidium hydroxide and tellurium dioxide in water at high temperatures. The resulting mixture is then cooled and filtered to obtain the pure compound.
Applications De Recherche Scientifique
Dirubidium tellurium trioxide has been extensively studied for its potential applications in various scientific fields. In materials science, this compound has been shown to exhibit unique optical and electrical properties, making it a promising candidate for use in optoelectronic devices. In biomedicine, dirubidium tellurium trioxide has been studied for its potential use as an antimicrobial agent and for its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
15885-40-2 |
|---|---|
Nom du produit |
Dirubidium tellurium trioxide |
Formule moléculaire |
O3Rb2Te |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
rubidium(1+);tellurite |
InChI |
InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
Clé InChI |
RLAZQMJDEQEFPZ-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
SMILES canonique |
[O-][Te](=O)[O-].[Rb+].[Rb+] |
Autres numéros CAS |
15885-40-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



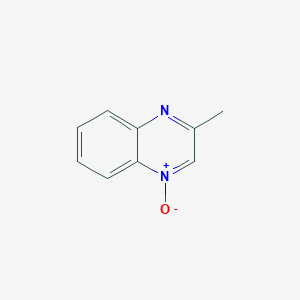
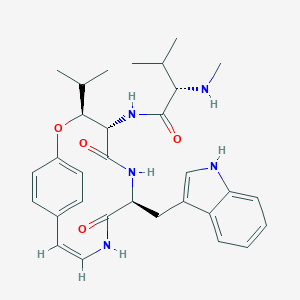

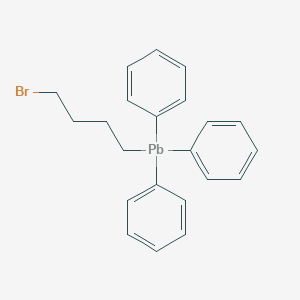

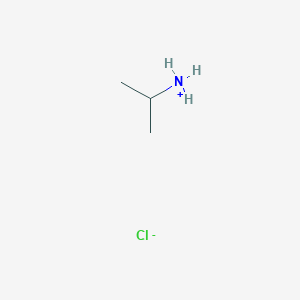
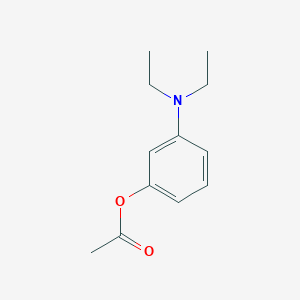
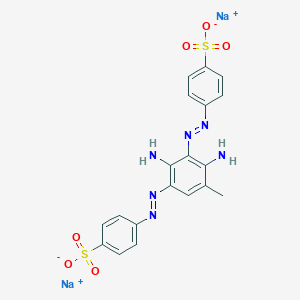
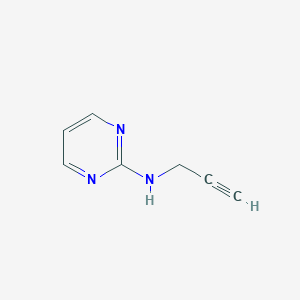
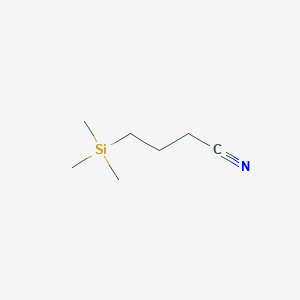
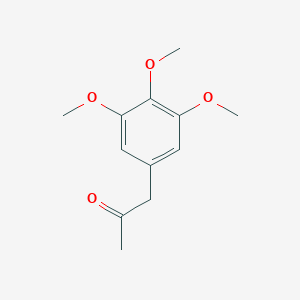
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)

